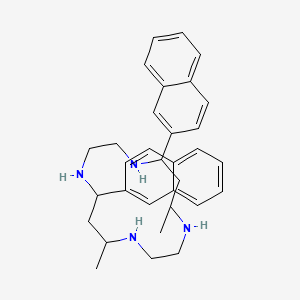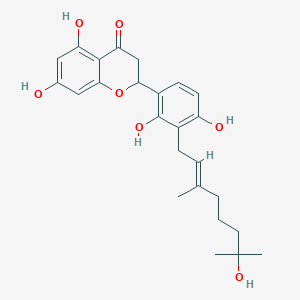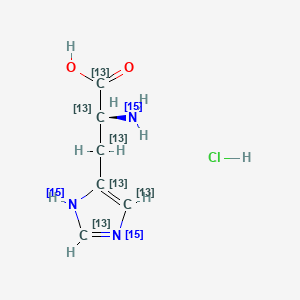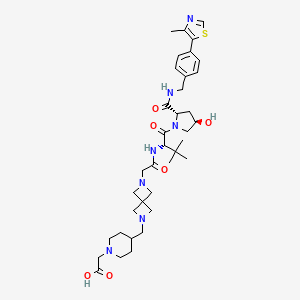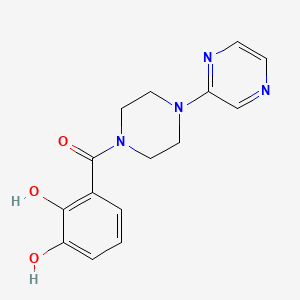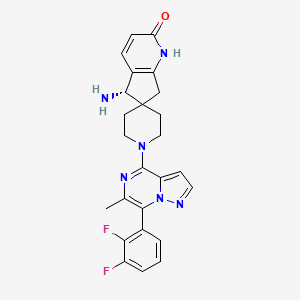
Anti-inflammatory agent 47
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 47 is a compound known for its potent anti-inflammatory and antioxidant properties. It effectively suppresses the release of reactive oxygen species and nitric oxide while inhibiting neuronal apoptosis by modulating inflammatory and apoptotic signaling pathways . This compound has shown potential utility in research related to inflammatory diseases, including Parkinson’s Disease.
Métodos De Preparación
The synthesis of anti-inflammatory agent 47 involves several steps. One common method includes the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Anti-inflammatory agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under different conditions, often involving halogenated compounds or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 47 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory reactions and to develop new synthetic methodologies.
Biology: The compound is utilized in cellular studies to understand its effects on inflammatory pathways and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic effects in treating inflammatory diseases such as arthritis and neurodegenerative disorders.
Industry: It is used in the formulation of anti-inflammatory drugs and as an additive in cosmetic products to reduce skin inflammation.
Mecanismo De Acción
The mechanism of action of anti-inflammatory agent 47 involves the inhibition of key inflammatory mediators. It suppresses the expression and activity of inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and nuclear factor kappa B . By modulating these pathways, the compound reduces inflammation and oxidative stress, thereby protecting cells from damage.
Comparación Con Compuestos Similares
Anti-inflammatory agent 47 can be compared with other similar compounds such as:
Propiedades
Fórmula molecular |
C25H18N2O3 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
3-methyl-8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H18N2O3/c1-15-8-6-11-18(14-15)24-26-25(30-27-24)20-13-7-12-19-21(28)16(2)22(29-23(19)20)17-9-4-3-5-10-17/h3-14H,1-2H3 |
Clave InChI |
NNDSVGXQMZGVED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC4=C3OC(=C(C4=O)C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)
